7-Bromo-5-fluorobenzo[B]furan-3(2H)-one
Description
Historical Context and Significance of Benzo[B]furanones in Organic Chemistry
The benzo[b]furan scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, has been a subject of scientific interest since its initial discovery in coal tar in the late 19th century. researchgate.netnih.gov This core structure is prevalent in numerous natural products and has become a cornerstone in the field of organic and medicinal chemistry. nih.govnih.gov The related benzo[b]furan-3(2H)-one skeleton, which features a carbonyl group at the 3-position of the furanone ring, represents a class of compounds with distinct reactivity and significant synthetic potential. These systems serve as versatile building blocks for constructing more complex molecular architectures, including many that are evaluated for their biological and material properties. researchgate.netnih.gov The development of synthetic methodologies to access substituted benzofuranones has been an active area of research, driven by the need for efficient routes to novel organic molecules. nih.gov
The Unique Role of Halogen Substituents in Benzo[B]furanone Chemistry
The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the benzo[b]furanone framework profoundly influences the molecule's physicochemical properties and reactivity. Halogens are highly electronegative elements that can alter the electron distribution within the aromatic system, affecting acidity, lipophilicity, and metabolic stability. nih.govresearchgate.net This modulation of properties is a key strategy in fields like drug discovery. nih.govnih.gov
Furthermore, halogens, particularly bromine and iodine, serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.net This allows for the regioselective introduction of various functional groups, enabling the synthesis of diverse libraries of compounds from a single halogenated precursor. The presence of both a bromine and a fluorine atom, as in the title compound, offers a dual-pronged approach to molecular modification, where each halogen can be leveraged for distinct chemical transformations.
Research Trajectories and Academic Relevance of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one
The academic relevance of this compound stems primarily from its potential as a highly functionalized intermediate for organic synthesis. While extensive research focusing solely on this specific molecule is not widely documented, its structure is emblematic of a class of compounds that are of great interest to synthetic and medicinal chemists. The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the reactive furanone core, makes it a valuable precursor for creating novel polycyclic and heterocyclic structures. Research involving similar halogenated benzofurans and benzofuranones is often directed towards the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. nih.govnih.gov Therefore, the study and utilization of this compound are likely driven by its utility in generating new chemical entities for biological screening and materials science exploration.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2 |
InChI Key |
JWXQMWXGZMDXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5 Fluorobenzo B Furan 3 2h One and Analogous Structures
Established Synthetic Pathways for Benzo[b]furanone Ring Formation
The construction of the benzo[b]furanone skeleton is the foundational step in synthesizing the target compound and its analogs. Various methodologies have been developed, primarily centered around intramolecular cyclization reactions and transition metal-catalyzed cross-coupling strategies.
Intramolecular cyclization is a common and effective strategy for forming the furanone ring. These reactions typically involve the formation of a key C–O or C–C bond from a suitably functionalized precursor.
One-pot tandem reactions are particularly efficient. For instance, a one-step cyclization of nitrosalicylaldehydes or 2-hydroxyacetophenone with α-bromo ketones can yield nitro-substituted benzo[b]furanone derivatives. mdpi.com This approach streamlines the synthesis by combining multiple transformations in a single reaction vessel. Similarly, condensing 2-hydroxybenzonitrile derivatives with bromoacetates using a base like potassium carbonate in DMF can produce 3-aminobenzo[b]furan analogs through a one-pot tandem cyclization. mdpi.com
Electrophilic cyclization is another powerful tool. amanote.com The reaction of o-iodoanisoles with terminal alkynes, followed by treatment with an electrophile, can produce 2,3-disubstituted benzo[b]furans under mild conditions. organic-chemistry.org A specific protocol involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that bear ester groups, which allows for the regioselective preparation of benzofuranones with precise control over substituent placement. nih.govoregonstate.edu This cascade reaction, sometimes facilitated by Lewis acids like AlCl₃ and protic acids like trifluoroacetic acid (TFA), proceeds through a phenol intermediate which then cyclizes to the benzofuranone. oregonstate.edu
Base-promoted cyclizations offer a metal-free alternative. nih.gov Substituted phenols can undergo ring closure in the presence of a base like cesium carbonate in DMF to afford benzo[b]furans in good yields. nih.gov This method is notably tolerant of sensitive functional groups like nitro groups. nih.gov Iron- and copper-catalyzed intramolecular O-arylation represents another route, where 1-(2-haloaryl)ketones undergo cyclization to form the C7a–O bond, yielding the benzofuran (B130515) ring system. acs.orgnih.gov
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of the benzo[b]furan core. researchgate.net These methods typically involve the coupling of two fragments to build the key C-C or C-O bonds of the heterocyclic system.
The Sonogashira coupling is one of the most widely used methods. nih.govnih.gov This palladium-catalyzed reaction couples o-halophenols with terminal alkynes. acs.orgnih.gov The resulting o-alkynylphenol intermediate then undergoes a subsequent cyclization, often catalyzed by the same palladium catalyst or another metal, to form the benzofuran ring. acs.orgnih.gov This tandem Sonogashira coupling/cyclization process is highly efficient for creating substituted benzofurans. organic-chemistry.orgnih.gov The choice of ligand is crucial; for example, using a hydroxyterphenylphosphine ligand allows for the effective one-pot synthesis of benzo[b]furans from less reactive 2-chlorophenols and alkynes. organic-chemistry.org
The Suzuki cross-coupling reaction is another vital tool, primarily used for introducing aryl or vinyl substituents onto the benzofuran scaffold. mdpi.com For instance, 2-(4-bromophenyl)benzofuran can be coupled with various arylboronic acids using a palladium catalyst in aqueous media to generate novel benzofuran derivatives containing a biaryl moiety. mdpi.com This highlights the power of cross-coupling reactions not just for core assembly but also for subsequent functionalization of the heterocyclic product.
Strategies for Regioselective Halogenation of Benzo[b]furanone Precursors
Achieving the precise placement of bromine and fluorine atoms on the benzofuranone core, as in 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one, requires sophisticated regioselective halogenation techniques. The electronic nature of the substituents already present on the aromatic ring directs the position of the incoming halogen. youtube.com
Electrophilic aromatic bromination is the most common method for introducing bromine atoms onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the functional groups on the substrate. In general, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com
For the synthesis of aryl bromides, various brominating agents are employed, including N-bromosuccinimide (NBS) often used with silica (B1680970) gel, tetraalkylammonium tribromides, and bromine generated in situ. nih.gov The selective bromination of benzofuranone precursors can be achieved by carefully choosing the starting material and reaction conditions. For example, the bromination of specific hydroxy- and methoxy-substituted 1-(3-benzofuranyl)-2-phenylethanones has been shown to proceed with high selectivity. researchgate.net Theoretical ab initio calculations can be used to predict positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental results. nih.gov
Introducing fluorine into aromatic systems presents unique challenges due to the high reactivity of elemental fluorine. youtube.com Modern methods rely on electrophilic fluorinating agents that are safer and more selective.
Selectfluor™ (F-TEDA-BF₄) is a widely used reagent for the electrophilic fluorination of aromatic compounds. nih.govrsc.org Theoretical studies suggest that the fluorination mechanism with Selectfluor™ proceeds via a single electron transfer (SET) pathway. rsc.org An efficient protocol has been developed for the fluorination of 2-substituted benzo[b]furans using Selectfluor™ in a mixture of acetonitrile and water, which initially yields 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. nih.govrsc.org These intermediates can then be dehydrated to form the corresponding 3-fluorinated benzo[b]furans. nih.govrsc.org
Alternative methods include manganese-catalyzed oxidative fluorination, which uses nucleophilic fluoride sources like potassium fluoride (KF). nih.gov This approach is effective for the selective fluorination of benzylic C-H bonds and demonstrates the potential of transition metal catalysis in fluorination chemistry. nih.gov
Transition Metal-Free Synthetic Routes for Halogenated Benzo[b]furans
While transition metal catalysis is powerful, the development of metal-free synthetic routes is an important goal to avoid potential metal contamination in final products and reduce costs. manchester.ac.uk
Several transition-metal-free methods have been reported for the synthesis of halogenated benzofurans. One approach involves the cyclization of O-halo-functionalized o-alkynylaryl carbamates. nih.gov These substrates can be cyclized under basic conditions (e.g., NaOH or KOH in DMSO) at elevated temperatures to afford the desired halo-functionalized benzo[b]furans. nih.gov
Base-promoted cyclization of o-alkynylphenols is another effective metal-free strategy. nih.gov This method avoids the need for expensive or air-sensitive reagents and has been successfully applied to the synthesis of various substituted benzo[b]furans. nih.gov A novel approach utilizes the unique reactivity of sulfoxides. manchester.ac.uk In this sequence, an interrupted Pummerer reaction followed by a manchester.ac.ukmanchester.ac.uk sigmatropic rearrangement allows for the combination of phenols with benzothiophene S-oxides to yield C3-arylated benzofurans without any transition metal additives. manchester.ac.uk Hypervalent iodine reagents can also mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org
Utilizing O-Aryl Carbamates in o-Lithiation Reactions
A powerful strategy for the synthesis of substituted benzofurans involves the use of O-aryl carbamates as directed metalation groups (DMGs). The carbamate group, particularly the N,N-diethylcarbamoyl group (-OCONEt₂), is one of the most effective DMGs for directed ortho-lithiation (DoM) reactions. researchgate.net This approach allows for the regioselective introduction of an electrophile at the position ortho to the carbamate group.
The general mechanism involves the treatment of an O-aryl carbamate with a strong lithium base, such as sec-butyllithium (s-BuLi) in the presence of tetramethylethylenediamine (TMEDA), at low temperatures. This generates a stabilized ortho-lithiated intermediate. This intermediate can then react with a suitable electrophile to introduce a variety of functional groups. For the synthesis of benzofuranone precursors, this electrophile is often an aldehyde or a related carbonyl compound.
A significant advantage of the O-carbamate DMG is its superiority in directing lithiation compared to other groups like methoxy or even halogens. researchgate.net This high directing ability is crucial for the synthesis of polysubstituted aromatic compounds that are otherwise difficult to access. mdpi.com The subsequent step often involves an anionic ortho-Fries rearrangement of the lithiated carbamate, which can lead to the formation of salicylamides, key intermediates for further transformations into benzofuranones. mdpi.com
A transition-metal-free protocol has been developed for synthesizing halobenzo[b]furans, which are precursors to the target ketone. mdpi.com This method employs O-aryl carbamates and alkynylsulfones. The process begins with a directed ortho-lithiation of the carbamate, followed by alkynylation. The resulting O-2-alkynylaryl N,N-diethyl carbamates can then undergo cyclization. mdpi.com
| Starting Material | Reagents | Product | Yield | Reference |
| O-Aryl N,N-diethyl carbamate | 1. s-BuLi, TMEDA, THF, -78°C; 2. Electrophile | ortho-Substituted O-aryl carbamate | Varies | mdpi.com |
| O-Haloaryl N,N-diethyl carbamate | 1. s-BuLi, TMEDA; 2. Arylsulfonylalkyne | O-2-Alkynylaryl N,N-diethyl carbamate | Moderate | mdpi.com |
One-Pot Alkynylation-Hydrolysis-Cyclization Procedures
In a typical one-pot sequence for preparing halo-functionalized benzofurans, the o-lithiated carbamate is first reacted with an electrophilic alkyne source. mdpi.com Following the alkynylation, the reaction mixture is subjected to conditions that promote the hydrolysis of the carbamate group to a phenol. This is often achieved by adding a base and heating, sometimes under microwave irradiation to reduce reaction times. The resulting o-alkynylphenol then undergoes an intramolecular cyclization to furnish the benzofuran ring. mdpi.com This tandem approach is highly effective for creating a diverse range of substituted benzofurans. mdpi.com
| Step | Description | Reagents/Conditions | Outcome | Reference |
| 1 | ortho-Lithiation and Alkynylation | O-Haloaryl carbamate, s-BuLi, Arylsulfonylalkyne | Formation of o-alkynylaryl carbamate intermediate | mdpi.com |
| 2 | Hydrolysis and Cyclization | Alkaline hydrolysis (conventional heating or microwave) | Formation of the benzo[b]furan ring | mdpi.com |
Advanced Synthetic Methodologies for Benzo[b]furanone Derivatives
The development of synthetic routes for complex molecules like this compound is continuously evolving. Advanced methodologies focus on improving efficiency, scalability, and the environmental profile of the synthesis.
Multi-Step Synthesis Design and Optimization
For instance, a synthetic design might start with a substituted phenol. A series of reactions such as halogenation, nitration, and acylation can be employed to install the desired substituents at specific positions. The optimization of each step is crucial to avoid side reactions and ensure compatibility with the existing functional groups. For example, in the synthesis of related benzofuran derivatives, a multi-step process involving iodination of a methoxyphenol, followed by acetylation, Sonogashira coupling with an alkyne, and subsequent intramolecular cyclization has been reported.
Another multi-step approach involves the initial synthesis of a substituted salicylaldehyde or 2-hydroxyacetophenone. These intermediates can then undergo a one-step cyclization with a suitable reagent, such as a 2-bromo-1-arylethanone, to form the benzofuranone core. Subsequent functional group manipulations, like the reduction of a nitro group to an amine, can then be performed to generate further diversity.
The optimization of such multi-step sequences often involves screening different catalysts, solvents, and reaction conditions for each transformation to maximize the yield and minimize the formation of byproducts.
Green Chemistry Approaches in Benzo[b]furanone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates and other fine chemicals. The goal is to develop more sustainable and environmentally benign synthetic methods.
For the synthesis of benzofuranone derivatives, several green chemistry approaches are being explored:
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours or days to just minutes. This technique has been successfully applied in the hydrolysis and cyclization steps for the synthesis of benzofurans, leading to more energy-efficient processes.
Solvent-Free Reactions : Performing reactions without a solvent, or in the presence of minimal solvent (neat conditions), reduces waste and the environmental impact associated with solvent use and disposal. Mechanochemical grinding is one such solvent-free technique that has been optimized for various organic transformations.
Use of Greener Solvents : When solvents are necessary, the use of environmentally friendly options like water or bio-based solvents is encouraged. For example, the oxidation of furan (B31954) to a furanone precursor has been achieved using Oxone in water, providing a practical and industrially applicable protocol.
Catalysis : The use of catalytic amounts of reagents is a cornerstone of green chemistry. This includes the use of recyclable catalysts and metal-catalyzed reactions that proceed with high atom economy. For instance, copper-catalyzed reactions have been developed for the synthesis of indolizines under solvent-free conditions. In the context of benzofuran synthesis, palladium-catalyzed cross-coupling reactions and indium(III)-catalyzed hydroalkoxylation reactions of ortho-alkynylphenols are efficient methods that rely on catalysis.
These green approaches are not only beneficial for the environment but can also lead to more economical and efficient manufacturing processes for complex molecules like this compound.
Structural Elucidation and Advanced Characterization of 7 Bromo 5 Fluorobenzo B Furan 3 2h One
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the structure of a chemical compound. For 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be essential for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the furanone ring. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals would help in assigning the protons to their specific positions in the molecule.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Expected NMR Data (Hypothetical):
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 160 |
| CH₂ | ~4.5 | ~70 |
| C=O | - | ~190 |
Note: The above table is a hypothetical representation of expected chemical shift ranges and not based on experimental data for the specific compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the furanone ring, the C-O-C ether linkage, and the C-Br and C-F bonds, as well as absorptions corresponding to the aromatic ring.
Expected IR Absorption Bands (Hypothetical):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O-C | Stretch | 1000 - 1300 |
| C-F | Stretch | 1000 - 1400 |
| C-Br | Stretch | 500 - 600 |
Note: This table presents hypothetical data based on typical functional group absorption ranges.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₄BrFO₂, HRMS would provide a highly accurate mass measurement, confirming the elemental formula. The isotopic pattern, particularly the presence of bromine with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, would be a key feature in the mass spectrum.
Molecular Formula and Weight:
| Property | Value |
| Molecular Formula | C₈H₄BrFO₂ |
| Molecular Weight | 231.02 g/mol synquestlabs.com |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms within the crystal lattice. Despite the importance of this technique, no published single-crystal X-ray diffraction studies for this specific compound were found in the searched literature.
Elucidation of Molecular Geometry and Conformational Features
A successful X-ray crystallographic analysis would reveal the precise molecular geometry, including the planarity of the benzofuranone ring system and the orientation of the bromo and fluoro substituents. It would also provide insights into the conformational features and any significant intermolecular interactions, such as hydrogen bonding or stacking, that stabilize the crystal packing. Without experimental data, any discussion on the specific geometric parameters and conformational features of this compound remains speculative.
Analysis of Intermolecular Interactions and Crystal Packing of this compound
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure and intermolecular interactions of this compound is not publicly available at this time. While information exists for structurally related benzofuran (B130515) derivatives, the specific crystallographic parameters, including unit cell dimensions, space group, and the precise nature of intermolecular forces for the title compound, have not been reported in published research.
The analysis of a compound's crystal packing and intermolecular interactions is fundamental to understanding its solid-state properties. This type of study typically involves single-crystal X-ray diffraction, which elucidates the three-dimensional arrangement of molecules in the crystal lattice. Key interactions that are often observed in similar halogenated and oxygen-containing heterocyclic compounds include:
Hydrogen Bonding: Although this compound has a limited number of classical hydrogen bond donors, weak C-H···O hydrogen bonds could play a significant role in stabilizing the crystal structure.
Halogen Bonding: The presence of a bromine atom suggests the potential for halogen bonding (C-Br···O or C-Br···π interactions), which is a highly directional and significant non-covalent interaction.
Dipole-Dipole Interactions: The carbonyl group and the carbon-fluorine and carbon-bromine bonds introduce dipoles into the molecule, leading to dipole-dipole interactions that would influence molecular packing.
Without experimental data, any discussion of the specific intermolecular interactions and crystal packing of this compound would be purely speculative. The generation of detailed and accurate data tables for its crystallographic parameters is therefore not possible. Further empirical research, specifically the successful growth of a single crystal and subsequent X-ray diffraction analysis, is required to provide the necessary data for a thorough structural elucidation and characterization.
No Publicly Available Computational Studies Found for this compound
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available research detailing the computational and theoretical investigations of the chemical compound this compound.
Despite the growing interest in the computational analysis of heterocyclic compounds like benzofuranones for applications in medicinal chemistry and materials science, specific theoretical studies on this particular halogenated derivative appear to be absent from peer-reviewed journals and public data repositories.
Therefore, it is not possible to provide an article with detailed, scientifically accurate research findings, data tables, and in-depth analysis for the requested topics, which were to include:
Density Functional Theory (DFT) Calculations: Including geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, and molecular electrostatic potential (MEP) mapping.
Time-Dependent Density Functional Theory (TD-DFT): For the analysis of electronic excitation properties.
Molecular Dynamics (MD) Simulations: To investigate conformational flexibility and stability.
While computational studies on other substituted benzofuran and benzofuranone derivatives exist, extrapolating their specific findings—such as bond lengths, orbital energies, or vibrational modes—to this compound would be scientifically unsound and speculative. The unique substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 5-position would significantly influence the electronic structure, reactivity, and spectroscopic properties of the molecule in ways that cannot be accurately predicted without a dedicated computational study.
The creation of the requested article requires specific calculated data that is not available in the current body of scientific literature. Any attempt to generate such an article would result in the fabrication of data, which would be misleading and scientifically invalid.
Chemical Reactivity and Transformation
Reactivity of the Benzofuranone Core
The benzofuranone core possesses several reactive sites. The carbonyl group at the 3-position is susceptible to nucleophilic attack. The adjacent methylene (B1212753) group (at position 2) is activated by the carbonyl and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations, allowing for the introduction of substituents at the 2-position.
Reactions Involving the Bromo and Fluoro Substituents
The halogen substituents on the benzene (B151609) ring are key to the compound's synthetic utility.
The Bromo Group: The bromine atom at position 7 is a prime site for transition-metal-catalyzed cross-coupling reactions. For instance, it can readily participate in Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, or Heck couplings with alkenes. organic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds, providing a powerful tool for elaborating the molecular structure.
Potential for Further Functionalization
The presence of multiple reactive sites makes 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one a versatile platform for creating a diverse range of derivatives. A synthetic strategy could involve, for example, first performing a cross-coupling reaction at the bromine site and then carrying out a reaction involving the enolate of the furanone ring. This sequential functionalization allows for the controlled and systematic construction of complex molecular frameworks.
Applications in Research
Role as a Synthetic Intermediate
The primary application of 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one in a research context is as a specialized building block or synthetic intermediate. Its pre-installed functional and structural features—the benzofuranone core, the synthetically versatile bromine atom, and the electronically modifying fluorine atom—make it an attractive starting point for multi-step syntheses. Chemists can leverage this compound to efficiently access target molecules that would otherwise require more lengthy or complex synthetic sequences.
Use in Medicinal Chemistry and Drug Discovery
Halogenated compounds are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one halogen atom. nih.govresearchgate.net Halogens can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its biological target. nih.govresearchgate.net While there are no specific documented therapeutic uses for this compound itself, it serves as a valuable scaffold for the synthesis of new chemical entities for drug discovery programs. By using the bromine atom as a point of diversification, researchers can generate libraries of related compounds. nih.govnih.gov These libraries can then be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, which are activities often associated with the broader class of benzofuran (B130515) derivatives. nih.gov
Applications in Materials Science
The benzo[b]furan nucleus is also found in molecules used in materials science, such as optical brighteners and organic electronics. The rigid, planar structure and conjugated π-system of the benzofuran core can impart useful photophysical properties. By attaching different functional groups via the bromine handle, it may be possible to tune properties like fluorescence, conductivity, or liquid crystal behavior. Therefore, this compound could potentially be used as an intermediate in the synthesis of novel organic materials for various technological applications.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₄BrFO₂ |
| 2-Bromo-4-fluorophenol | C₆H₄BrFO |
| Chloroacetic acid | C₂H₃ClO₂ |
| Ethyl bromoacetate (B1195939) | C₄H₇BrO₂ |
| Potassium carbonate | K₂CO₃ |
| Ethyl 2-(2-bromo-4-fluorophenoxy)acetate | C₁₀H₁₀BrFO₃ |
| Sodium hydroxide (B78521) | NaOH |
| 2-(2-bromo-4-fluorophenoxy)acetic acid | C₈H₆BrFO₃ |
| Polyphosphoric acid | H(n+2)P(n)O(3n+1) |
| Thionyl chloride | SOCl₂ |
Exploration of Biological and Material Science Research Applications of 7 Bromo 5 Fluorobenzo B Furan 3 2h One and Its Derivatives
Research in Medicinal Chemistry
The benzofuran (B130515) scaffold is a significant structural unit in a multitude of biologically active natural and synthetic compounds. nih.gov This has led to considerable interest in synthesizing and evaluating benzofuran derivatives for various pharmacological applications. nih.gov The inherent versatility of the benzofuran ring system allows for structural modifications to modulate biological activity, making it a privileged scaffold in drug discovery. taylorandfrancis.com
Investigation of Anticancer and Antiproliferative Activities
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with research highlighting their antiproliferative effects on various tumor cell lines. nih.govnih.gov Naturally occurring benzofuranones, such as aurones, have shown promising anticancer properties. nih.gov Synthetic benzofuran derivatives have also been extensively studied for their ability to inhibit cancer cell growth through various mechanisms.
One area of focus has been the development of benzofuran-2-carboxamides. In vitro studies have revealed that certain compounds in this class exhibit concentration-dependent antiproliferative effects. nih.gov For instance, a 2-imidazolynyl substituted compound showed selectivity for the SK-BR-3 breast cancer cell line, while a 2-N-acetamidopyridyl substituted amide and another 2-imidazolynyl substituted amide demonstrated selective effects on the SW620 colon cancer cell line. nih.gov Further investigation into the cell death mechanisms revealed that some of these compounds induced apoptosis, while others acted through non-apoptotic pathways. nih.gov
The substitution pattern on the benzofuran ring plays a crucial role in determining the anticancer activity. Studies on 2-benzoylbenzofuran derivatives and 3-oxadiazolylbenzofuran derivatives have reported promising anticancer activities. semanticscholar.org For example, a 3-methylbenzofuran derivative with a p-methoxy group exhibited potent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value of 1.48 μM, which is comparable to the reference drug staurosporine. nih.gov Furthermore, some benzofuran derivatives have shown good inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov
A noteworthy finding is that the presence of a 6-methoxy group on the benzofuran scaffold was found to be essential for high antiproliferative activity in a series of studied compounds. nih.gov Mechanistic studies have shown that some benzofuran derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamides | SK-BR-3, SW620 | Selective concentration-dependent antiproliferative effects | nih.gov |
| 3-Methylbenzofuran derivative | A549 (lung cancer) | IC50 = 1.48 μM | nih.gov |
| Benzofuran derivatives | A549, NCI-H23 | Significant inhibition | nih.gov |
| 2-Benzoylbenzofuran derivatives | MCF-7, MDA-MB-231 | In vitro anticancer activity | semanticscholar.org |
Assessment of Antimicrobial Properties and Antibiotic Development
The emergence of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. nih.gov Benzofuran derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.govnih.gov
Several studies have reported the synthesis and evaluation of benzofuran derivatives as potential antibacterial agents. nih.gov For instance, a series of substituted benzofurans were designed and synthesized as inhibitors of Mycobacterium tuberculosis DNA gyrase B. nih.gov Many benzofuran derivatives have shown promising activity against Gram-positive pathogens, particularly Staphylococcus aureus, with some compounds exhibiting potency comparable or superior to existing antibiotics. nih.gov
In the realm of antifungal agents, benzofuran derivatives have also demonstrated significant potential. nih.gov Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones were found to have superior antifungal activity compared to their antibacterial effects, with one compound identified as a promising antifungal agent. nih.gov Additionally, benzofuran-5-ol derivatives have been synthesized and shown to be potent antifungal agents, with some compounds completely inhibiting the growth of various fungal species at low concentrations. nih.gov
The antimicrobial activity is influenced by the specific moieties attached to the benzofuran core. Structure-activity relationship (SAR) studies have indicated that the benzofuran, pyrazoline, and thiazole moieties are essential for the antimicrobial activity of certain derivatives. nih.gov
Evaluation of Antiviral Potential
The benzofuran scaffold has also been explored for its antiviral properties. nih.govnih.gov Research has shown that certain benzofuran derivatives exhibit activity against a range of DNA and RNA viruses. nih.gov
In one study, new derivatives of benzofuran were synthesized and evaluated for their in vitro antiviral activity. nih.gov Specific compounds, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, demonstrated specific activity against the respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov
More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral infections. nih.gov By acting as STING agonists, these compounds can induce the production of type I interferons (IFN-I), which play a critical role in inhibiting viral replication. nih.gov This IFN-dependent antiviral activity was confirmed by the induction of phospho-IRF3 nuclear localization. nih.gov These findings suggest that benzofurans represent a novel chemical scaffold for the development of broad-spectrum antiviral agents that target host-based mechanisms. nih.gov
Exploration of Antioxidant Activities
Benzofuran derivatives have been investigated for their antioxidant properties. nih.gov It is known that compounds with a chroman skeleton, such as Vitamin E, exhibit good antioxidant activity. nih.gov Research has suggested that transforming the chroman skeleton to a benzofuran skeleton can enhance this activity. nih.gov
A study on a series of substituted benzofuran derivatives identified several compounds with very good in vitro antioxidant activity, as determined by the DPPH method. nih.gov Another water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was reported to have better antioxidant activity than the congener compound Trolox C. nih.gov These findings indicate that the benzofuran scaffold can be a valuable template for the design of new antioxidant agents.
Enzyme Inhibition Studies (e.g., Protein Kinases)
Protein kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.govwikipedia.org This makes them attractive targets for therapeutic intervention, and small molecules that act as protein kinase inhibitors are of significant pharmacological interest. nih.gov The benzofuran scaffold has been identified as a promising framework for the development of such inhibitors. taylorandfrancis.comnih.gov
Benzofuran derivatives have been investigated as potential inhibitors of various human protein kinases. nih.gov For example, benzofuran-2-carboxylic acids have been studied as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in tumor development. nih.govpdbj.org Molecular docking studies have been used to predict the binding interactions of these compounds within the active site of Pim-1 kinase, providing insights for the design of more potent inhibitors. nih.gov
The anticancer effects of many benzofuran-based small molecules are mediated through the inhibition of protein kinases such as GSK-3β, mTOR, Src kinase, and CDK2. taylorandfrancis.com
Table 2: Benzofuran Derivatives as Protein Kinase Inhibitors
| Kinase Target | Compound Class | Significance | Reference |
|---|---|---|---|
| Pim-1 Kinase | Benzofuran-2-carboxylic acids | Potential for cancer treatment | nih.govpdbj.org |
| Various Human Protein Kinases | Natural and synthetic benzo[b]furans | Promising therapeutic targets for cancer and other disorders | nih.gov |
| CDK2 | 3-(Piperazinylmethyl)benzofuran derivatives | Induce cell cycle arrest and apoptosis | taylorandfrancis.com |
Structure-Activity Relationship (SAR) Studies of Functionalized Benzo[b]furanones
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. chemisgroup.us For benzofuran derivatives, SAR studies have been crucial in identifying the structural features required for potent and selective anticancer activity. nih.govnih.gov
The introduction of different substituents at various positions on the benzofuran core can significantly impact its therapeutic potential. nih.gov For example, in a study of benzofuran analogues, the presence of a -CONH group was found to be necessary for anticancer activity. nih.gov The addition of phenol and chlorine groups enhanced the binding interactions with the target, leading to improved anticancer activity. nih.gov Conversely, a nitro group was found to boost activity by reducing the melting temperature of DNA in cancer cells. nih.gov
The position and nature of substituents can also influence selectivity. For instance, in a series of benzofuran-2-carboxamides, the type of heterocyclic substituent at the 2-position determined the selectivity towards different cancer cell lines. nih.gov In another study, the presence of a bromine atom introduced to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity in both normal and cancer cells. nih.gov Furthermore, the arrangement of substituents, such as an acetyl group at the 2-position and a bromomethyl group at the 3-position, was found to be critical for the activity and selectivity of certain lead compounds. nih.gov
SAR studies have also highlighted the importance of lipophilicity. In the development of IKKβ inhibitors, it was found that more lipophilic benzothieno[3,2-b]furan derivatives showed improved oral bioavailability while maintaining potent enzymatic inhibitory activity. scispace.com
Material Science and Polymer Chemistry Research
The unique structural features of 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one, namely the reactive carbonyl group, the aromatic ring, and the distinct halogen substituents, make it a promising candidate for research in material science and polymer chemistry. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position can significantly influence the reactivity of the monomer and the properties of the resulting polymers.
Potential as Monomers for Specialized Polymer Synthesis
The potential of this compound as a monomer lies in its ability to undergo polymerization through various mechanisms, potentially leading to polymers with unique and desirable properties. The presence of the halogen atoms can be leveraged to control polymerization processes and to impart specific characteristics to the final polymer. For instance, the carbon-bromine bond can serve as a site for cross-coupling reactions, allowing for the incorporation of the benzofuranone unit into conjugated polymer backbones.
The inclusion of fluorine in a polymer backbone is well-known to enhance several properties. taylorandfrancis.com Organofluorine compounds are noted for their high thermal stability and chemical resistance, properties conferred by the strength of the carbon-fluorine bond. taylorandfrancis.com Polymers derived from fluorinated monomers often exhibit low surface energy, leading to materials with hydrophobic and oleophobic properties. mdpi.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of a polymer, which is of interest in the development of materials for electronic and optical applications. taylorandfrancis.com
The bromine atom, on the other hand, can serve multiple purposes. It can act as a leaving group in various polymerization reactions, or it can be retained in the final polymer to impart flame retardant properties. Halogenated compounds, particularly those containing bromine, are known to function as effective flame retardants by releasing halogen radicals upon combustion, which can interrupt the radical chain reactions of the fire.
The polymerization of benzofuran and its derivatives has been explored, leading to the formation of rigid polymers with high glass-transition temperatures. acs.org The incorporation of this compound as a monomer could potentially lead to polymers with a combination of the properties mentioned above.
Table 1: Potential Influence of Halogen Substituents on Polymer Properties Derived from this compound
| Property | Influence of Fluorine Substituent | Influence of Bromine Substituent |
| Thermal Stability | Increased due to high C-F bond energy | Potential for reduced stability at very high temperatures due to C-Br bond cleavage |
| Chemical Resistance | Enhanced resistance to solvents and chemical attack | Generally good, but the C-Br bond can be a reactive site |
| Flame Retardancy | Minimal direct effect | Significant improvement due to radical trapping mechanism |
| Surface Energy | Lowered, leading to hydrophobicity and oleophobicity | Minimal direct effect |
| Electronic Properties | Modification of electron density and band gap | Can influence electronic properties and provide a site for further functionalization |
| Reactivity in Polymerization | Can influence monomer reactivity through inductive effects | Provides a handle for cross-coupling polymerization methods |
Development of Functional Materials Incorporating Halogenated Benzo[b]furanone Scaffolds
The incorporation of the this compound scaffold into larger material structures can lead to the development of functional materials with specialized applications. The term "functional materials" refers to materials designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli.
The halogenated benzofuranone scaffold can be a key component in the design of advanced polymers. For example, the synthesis of novel polyamides, polyimides, or polyesters incorporating this unit could result in high-performance plastics with enhanced thermal and chemical stability. researchgate.net Benzofuran derivatives have been utilized in the preparation of various types of polymers, including those with high thermal stability. researchgate.net
The presence of both bromine and fluorine offers a dual-functionalization approach. The bromine atom can be used for post-polymerization modification, allowing for the attachment of various functional groups to the polymer chain. This could be a route to creating materials for sensing applications, where the attached groups can interact with specific analytes. The fluorine atom, in addition to enhancing stability, can be used to fine-tune the material's properties, such as its solubility and processability.
In the field of organic electronics, the electronic properties of the benzofuranone core, modified by the electron-withdrawing nature of the halogen atoms, could be of interest. Halogenation is a known strategy for modifying the energy levels of conjugated polymers used in organic solar cells and other electronic devices. rsc.org The introduction of the this compound unit into a conjugated polymer backbone could potentially lead to materials with improved performance in such applications.
Table 2: Comparative Overview of Potential Properties of Polymers Based on Halogenated Benzofuranone Monomers
| Polymer Type | Base Monomer | Potential Key Properties | Potential Applications |
| Poly(7-bromo-5-fluorobenzofuranone) | This compound | High thermal stability, inherent flame retardancy, low surface energy, tunable electronic properties. | High-performance engineering plastics, flame-retardant materials, hydrophobic coatings, components for organic electronics. |
| Poly(benzofuran) | Benzofuran | High glass transition temperature, rigidity, transparency. acs.org | Transparent thermoplastics. acs.org |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | Exceptional chemical inertness, high thermal stability, very low coefficient of friction. wikipedia.org | Non-stick coatings, seals, electrical insulation. |
| Brominated Polystyrene | Styrene (post-brominated) | Flame retardancy. | Flame-retardant additive for other plastics. |
Conclusion and Future Perspectives in the Research of 7 Bromo 5 Fluorobenzo B Furan 3 2h One
Synthesis and Structure-Property Relationships of Halogenated Benzo[b]furanones
The synthesis of halogenated benzo[b]furanones, including 7-Bromo-5-fluorobenzo[b]furan-3(2H)-one, is a critical area of research. The introduction of halogen atoms, such as bromine and fluorine, into the benzofuranone scaffold significantly influences the molecule's physicochemical properties and biological activity. This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby enhancing binding affinity to biological targets. nih.gov
The precise placement of halogen substituents on the benzofuranone ring is crucial for determining its cytotoxic and other biological activities. nih.gov Structure-activity relationship (SAR) studies on various halogenated benzofuran (B130515) derivatives have revealed that the position of the halogen atom can dramatically impact their efficacy. nih.gov For instance, in some series of benzofuran derivatives, maximum anticancer activities were observed when a halogen atom was placed at the para position of an N-phenyl ring. nih.gov
The molecular weight of this compound is 231.02 g/mol . synquestlabs.com The interplay between the bromo and fluoro substituents at the 7 and 5 positions, respectively, creates a unique electronic and steric environment that warrants further investigation to fully elucidate its structure-property relationships.
Identification of Emerging Research Frontiers and Challenges
The field of heterocyclic chemistry is continually evolving, with a constant drive to develop novel synthetic methodologies and explore new applications for compounds like this compound. mdpi.com Emerging research frontiers for halogenated benzofuranones include the development of more efficient and regioselective synthesis methods. oregonstate.edu The synthesis of polysubstituted heterocyclic compounds often presents significant challenges, requiring innovative strategies to achieve the desired molecular architecture. chim.it
A key challenge lies in the controlled introduction of multiple different halogen atoms onto the benzofuranone core. Overcoming this hurdle will open doors to a wider range of derivatives with potentially enhanced or novel properties. Furthermore, understanding the metabolic pathways and potential toxicity of such polyhalogenated compounds is a critical area for future research to ensure their safe application.
Prospective Avenues for Catalyst-Driven Synthesis and Novel Derivatization
Catalyst-driven synthesis represents a promising avenue for the efficient and selective production of this compound and its derivatives. Various transition metal catalysts, including copper, palladium, and ruthenium, have been successfully employed in the synthesis of benzofuran heterocycles. nih.govnih.gov For instance, copper-based catalysts have been utilized for intramolecular dehydrogenation reactions to form benzofuran rings, while palladium-copper co-catalysis is effective in Sonogashira coupling reactions followed by intramolecular cyclization. nih.gov
Future research could focus on developing novel catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance for the synthesis of halogenated benzofuranones. Moreover, exploring the derivatization of the this compound core at various positions could lead to the discovery of new compounds with tailored properties. The reactivity of the carbonyl group and the aromatic ring provides opportunities for a wide range of chemical transformations.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational modeling with experimental studies is a powerful strategy for accelerating the discovery and development of new benzofuranone derivatives. acs.org Molecular docking and density functional theory (DFT) calculations can provide valuable insights into the binding interactions of these compounds with biological targets and help in understanding their structure-activity relationships. acs.orggrafiati.com
Computational tools are particularly useful in modeling halogen bonds, which play a crucial role in the biological activity of halogenated compounds. nih.gov By predicting the binding affinities and modes of action of virtual compounds, computational approaches can help prioritize synthetic targets, thereby saving time and resources in the drug discovery process. Future research will likely see an even greater synergy between in silico and in vitro/in vivo studies for the rational design of novel halogenated benzofuranones.
Broadening the Scope of Applications in Interdisciplinary Research Fields
The unique structural features of this compound suggest its potential for a broad range of applications across various interdisciplinary fields. Benzofuran derivatives have a well-documented history of diverse biological activities, including anticancer, antiviral, and antifungal properties. nih.govnih.gov The presence of halogen atoms can further enhance these activities. nih.govresearchgate.net
In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. nih.gov Beyond pharmaceuticals, the introduction of halogens is a common strategy in the design of modern agrochemicals, suggesting potential applications in agriculture as herbicides, fungicides, or insecticides. nih.govnih.govresearchgate.net Furthermore, the photophysical properties of functionalized benzofurans open up possibilities for their use in materials science, for example, as components of organic electronic devices or fluorescent probes. tus.ac.jp The continued exploration of this compound and its derivatives is poised to unlock new and valuable applications in these and other scientific domains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one, and how do their yields compare under varying conditions?
- Methodology : The compound can be synthesized via a two-step strategy:
Hydroxybenzofuran precursor preparation : Start with dihydroxybenzaldehyde derivatives. For example, 2,5-dihydroxybenzaldehyde can undergo cyclization to form 5-hydroxybenzofuran (5-HBF), as demonstrated in benzofuran synthesis studies .
Bromination : Use brominating agents like CBr₄ and PPh₃ for regioselective bromination. However, yields vary significantly depending on the precursor’s substituent positions. For instance, bromination of 7-hydroxybenzofuran (7-HBF) derived from 2,3-dihydroxybenzaldehyde results in low yields (<30%) due to steric hindrance and competing side reactions .
- Optimization : Higher yields (>60%) are reported for 5-bromo derivatives using 2,5-dihydroxybenzaldehyde as a precursor. Catalyst systems (e.g., Pd-mediated cross-coupling) and solvent polarity adjustments (e.g., DMF vs. THF) further improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Analysis :
- ¹H NMR : Look for deshielded protons adjacent to bromine (δ 7.2–7.8 ppm) and fluorine (δ 6.8–7.1 ppm). Coupling constants (e.g., ≈ 8–12 Hz) confirm para-fluorine substitution .
- ¹³C NMR : Bromine induces significant downfield shifts (δ 115–125 ppm for C-Br), while fluorine causes upfield shifts (δ 160–165 ppm for C-F) .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. Moisture-sensitive derivatives (e.g., boronic acid intermediates) require inert atmospheres (N₂ or Ar) .
- Decomposition Risks : Thermal degradation occurs above 150°C, releasing toxic HBr and HF gases. Avoid contact with strong bases or oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed in brominated benzofuranone derivatives, particularly regarding coupling constants and diastereotopic protons?
- Challenges : Overlapping signals in ¹H NMR (e.g., diastereotopic protons in the furanone ring) may lead to misinterpretation. For example, geminal protons at C2 and C3 can exhibit complex splitting patterns due to restricted rotation .
- Solutions :
- Use 2D NMR (COSY, HSQC) to assign coupled protons and verify connectivity.
- Computational modeling (DFT calculations) predicts chemical shifts and coupling constants, aiding spectral assignments .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on this compound, given competing electronic effects of bromine and fluorine?
- Electronic Effects : Bromine (electron-withdrawing) directs electrophiles to meta positions, while fluorine (weakly electron-donating via resonance) may favor ortho/para substitution. This creates competition, leading to mixed products.
- Directed Functionalization :
- Use directing groups (e.g., boronic acids) to override inherent electronic preferences. For example, Suzuki-Miyaura coupling with 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid enables selective aryl-aryl bond formation .
- Transition metal catalysts (e.g., Pd or Cu) enhance regiocontrol in cross-coupling reactions .
Q. How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- Bromine’s strong electron-withdrawing effect activates the ring toward nucleophilic aromatic substitution (SNAr), while fluorine’s resonance donation stabilizes intermediates.
- In Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination), fluorine’s ortho-directing effect can compete with bromine’s meta-directing influence, requiring tailored ligands (e.g., XPhos) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
